REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=O)[CH2:3][CH2:2]1.C(O)C.Cl.[NH2:16][OH:17].C([O-])(=O)C.[Na+]>O>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[N:16][OH:17])[CH2:3][CH2:2]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
O1CCC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
36.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this hot solution was added 18.4 g
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at the reflux temperature for 1.5 hrs
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
crystals formed
|
Type
|
CUSTOM
|
Details
|
The crystals were collected on a filter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Type
|
CUSTOM
|
Details
|
at 139° to 142° C
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Type
|
CUSTOM
|
Details
|
gave 16.5 g
|
Type
|
CUSTOM
|
Details
|
the same melting point (139° to 142° C.)
|
Name
|
|
Type
|
|
Smiles
|
O1CCC(C2=CC=CC=C12)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |